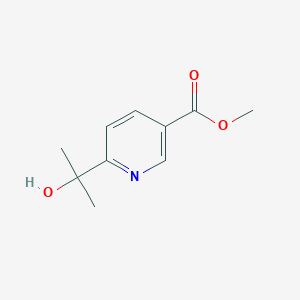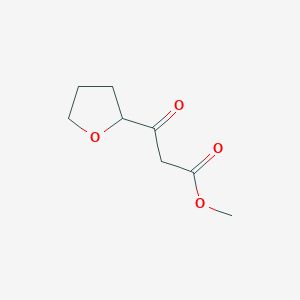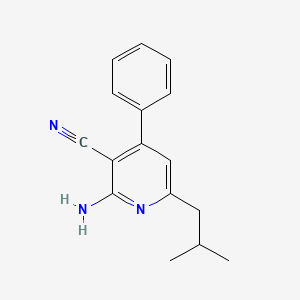
4,5-dimethoxy-2-(methylamino)benzamide
説明
4,5-Dimethoxy-2-(methylamino)benzamide, commonly known as DMMA, is a synthetic compound with a wide range of applications in the laboratory and in scientific research. It has been used in a variety of experiments to study the physiological and biochemical effects of compounds on the body. In addition, it has been used to synthesize other compounds and to study the mechanism of action of certain compounds.
科学的研究の応用
DMMA has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, such as cholinesterase, and as a model compound for the study of drug-receptor interactions. In addition, it has been used to study the mechanism of action of drugs, as well as to study the physiological and biochemical effects of drugs on the body.
作用機序
DMMA is believed to act as an agonist of the nicotinic acetylcholine receptor. It binds to the receptor and activates it, resulting in the release of neurotransmitters such as acetylcholine. This in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, serotonin, and norepinephrine. It has also been shown to increase heart rate and blood pressure, as well as to induce muscle contractions. In addition, it has been shown to have an analgesic effect and to reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using DMMA in laboratory experiments is its low cost and availability. It is also relatively safe to use, as it does not produce any toxic or hazardous byproducts. However, it is important to note that DMMA should be handled with care, as it is a strong irritant and can cause skin and eye irritation. In addition, it should not be ingested or inhaled, as it can be toxic.
将来の方向性
There are a number of potential future directions for the use of DMMA in scientific research. One potential direction is to use it to study the mechanism of action of drugs, as well as to study the physiological and biochemical effects of drugs on the body. In addition, DMMA could be used to synthesize other compounds and to study the effects of compounds on enzymes. Finally, DMMA could be used to study the effects of compounds on the nervous system, as well as to study the effects of compounds on the immune system.
特性
IUPAC Name |
4,5-dimethoxy-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVTVDUIJULHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-methylamino-benzamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)
